4-Methoxy-5-methylpyrimidine-2-carbonitrile

Medicinal Chemistry Heterocyclic Synthesis Building Block

ATP-competitive kinase inhibitor programs often lack access to pyrimidine scaffolds that combine C4-methoxy, C5-methyl, and C2-nitrile groups. Generic 2-pyrimidinecarbonitrile (CAS 14080-23-0) misses these substituents. 4-Methoxy-5-methylpyrimidine-2-carbonitrile (CAS 114969-87-8) fills this gap: • C2-CN activates the ring for nucleophilic substitution & metal-catalyzed coupling. • Hydrolyzes to C2-carboxamide for hinge-region H-bonding. • Fragment-like profile (MW 149.15, LogP 0.61, PSA 58.8 Ų) suits FBS libraries. Supplied at ≥97% purity, shipped cold-chain (-20°C) globally.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 114969-87-8
Cat. No. B037969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5-methylpyrimidine-2-carbonitrile
CAS114969-87-8
Synonyms2-Pyrimidinecarbonitrile, 4-methoxy-5-methyl- (9CI)
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1OC)C#N
InChIInChI=1S/C7H7N3O/c1-5-4-9-6(3-8)10-7(5)11-2/h4H,1-2H3
InChIKeyYZPQHESIVJJQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-5-methylpyrimidine-2-carbonitrile (CAS 114969-87-8) Procurement & Structural Baseline


4-Methoxy-5-methylpyrimidine-2-carbonitrile (CAS 114969-87-8, C7H7N3O, MW 149.15) is a substituted pyrimidine derivative containing methoxy at C4, methyl at C5, and a cyano group at C2 . The C2-nitrile substituent defines this scaffold as a versatile small-molecule intermediate, with the electron-withdrawing nitrile group activating the pyrimidine ring for further derivatization .

4-Methoxy-5-methylpyrimidine-2-carbonitrile: Why Generic Pyrimidine Substitution Fails


Procurement cannot default to generic pyrimidine-2-carbonitriles lacking the 4-methoxy and 5-methyl substitution pattern. The specific C4-methoxy and C5-methyl groups impart distinct electronic and steric properties essential for downstream synthetic utility in kinase inhibitor and antiviral intermediate development . Unsubstituted 2-pyrimidinecarbonitrile (CAS 14080-23-0) lacks the C4 methoxy handle required for subsequent nucleophilic substitution or transition-metal-catalyzed coupling; absence of the C5 methyl group alters the regioselectivity of electrophilic aromatic substitution and metalation events .

Quantitative Comparative Evidence: 4-Methoxy-5-methylpyrimidine-2-carbonitrile vs. Closest Analogs


Enhanced Reactivity of C2-Nitrile for Hydrolysis to Carboxamide

The 2-cyano group in 4-methoxy-5-methylpyrimidine-2-carbonitrile undergoes controlled hydrolysis to yield 4-methoxy-5-methylpyrimidine-2-carboxamide, a transformation that is not possible with the de-nitrile analog 4-methoxy-5-methylpyrimidine (CAS 17758-12-2). The nitrile functional group provides a versatile synthetic handle absent in the non-nitrile comparator . Comparative data on nitrile vs. non-nitrile reactivity in pyrimidine systems indicates that the C2-nitrile enables conversion to carboxylic acids, esters, amidines, and tetrazoles — transformations fundamentally inaccessible from the non-nitrile analog [1].

Medicinal Chemistry Heterocyclic Synthesis Building Block

Comparative Reactivity of C2-Nitrile vs. C2-Chloro in Nucleophilic Substitution

2-Chloro-4-methoxy-5-methylpyrimidine (CAS not specified in open literature) undergoes nucleophilic aromatic substitution (SNAr) at C2 due to the chloro leaving group, whereas the target compound bears a cyano group that can participate in nucleophilic addition, hydrolysis, or cycloaddition chemistry rather than SNAr displacement . The cyano group's different reactivity profile complements rather than replaces chloro-substituted analogs, making the target compound suitable for distinct synthetic routes where chloro-substitution would introduce unwanted electrophilic reactivity .

Medicinal Chemistry Nucleophilic Substitution Scaffold Diversification

Scaffold Utility in Kinase Inhibitor Development

4-Methoxy-5-methylpyrimidine-2-carbonitrile serves as a scaffold for developing selective kinase inhibitors, with its structural features enabling interaction with ATP-binding sites . The 4-methoxy and 5-methyl substitution pattern on the pyrimidine core is a recognized motif in ATP-mimetic kinase inhibitor design, with the 2-nitrile group providing a hydrogen-bond acceptor or precursor to amide functionality for hinge-region binding . While the unsubstituted analog 5-methylpyrimidine-2-carbonitrile (CAS 38275-54-6) has demonstrated cytotoxic effects against human tumor cell lines as an ATP-mimicking tyrosine kinase inhibitor, the 4-methoxy substitution in the target compound provides an additional vector for optimizing kinase selectivity and physicochemical properties .

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Molecular Weight and Physicochemical Profile Differentiation

The molecular weight of 4-methoxy-5-methylpyrimidine-2-carbonitrile (149.15 g/mol) falls within the preferred range for fragment-based drug discovery and lead-like chemical space . The calculated LogP is 0.61 and polar surface area (PSA) is 58.8 Ų . In comparison, the non-nitrile analog 4-methoxy-5-methylpyrimidine (MW 124.14) exhibits a lower molecular weight but lacks the nitrile functional handle; the 4-methoxy analog lacking C5-methyl (4-methoxypyrimidine-2-carbonitrile, CAS 94789-37-4, MW 135.12) offers a different steric and lipophilic profile .

Physicochemical Properties Drug Discovery Lead Optimization

Priority Application Scenarios for 4-Methoxy-5-methylpyrimidine-2-carbonitrile Procurement


Kinase Inhibitor Scaffold Development

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should procure this compound as a scaffold intermediate, as its 4-methoxy-5-methyl-2-cyano substitution pattern enables interaction with the ATP-binding site while providing multiple vectors for further functionalization . The C2-nitrile group can be hydrolyzed to a carboxamide for hinge-region hydrogen bonding, a feature not available with non-nitrile analogs .

Pyrimidine-2-carboxamide Derivative Synthesis

Research programs requiring pyrimidine-2-carboxamide building blocks should source this nitrile as a synthetic precursor. The C2-nitrile group can be hydrolyzed under controlled conditions to yield 4-methoxy-5-methylpyrimidine-2-carboxamide, whereas direct procurement of 4-methoxy-5-methylpyrimidine (CAS 17758-12-2) cannot access the C2-carboxamide functionality without de novo functionalization .

Fragment-Based Drug Discovery Library Construction

Fragment-based screening initiatives should include this compound in diverse pyrimidine libraries. With MW 149.15, LogP 0.61, and PSA 58.8 Ų , it resides within fragment-like chemical space while providing the C2-nitrile group as a synthetic hook for fragment elaboration. The compound's physicochemical profile differs measurably from close analogs 4-methoxypyrimidine-2-carbonitrile (MW 135.12) and 5-methylpyrimidine-2-carbonitrile (MW 119.12) .

Antiviral and Anticancer Intermediate Stocking

Organizations developing antiviral and anticancer agents based on pyrimidine scaffolds should maintain inventory of this intermediate, as the compound serves as a key precursor for biologically active molecules in these therapeutic areas . The specific 4-methoxy-5-methyl-2-cyano substitution pattern is documented as relevant to kinase inhibitor and antiviral compound synthesis pipelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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